molecular formula C13H10N4O B5374926 N-1H-1,2,4-triazol-3-yl-1-naphthamide

N-1H-1,2,4-triazol-3-yl-1-naphthamide

Cat. No.: B5374926
M. Wt: 238.24 g/mol
InChI Key: NOLWNYPTTNXDGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1H-1,2,4-triazol-3-yl-1-naphthamide is a synthetic chemical hybrid of a 1,2,4-triazole and a naphthamide, designed for advanced research applications in medicinal chemistry and drug discovery. The 1,2,4-triazole pharmacophore is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in several approved drugs . Its incorporation into novel compounds is a validated strategy for developing antifungal, antiviral, and anticancer agents . The naphthalene moiety, a rigid planar structure, is frequently employed in the design of DNA-intercalating agents and fluorescent probes, as seen in naphthalimide-based compounds which exhibit strong antiproliferative activities . The strategic fusion of these two motifs in this compound suggests significant potential for researchers investigating new therapeutic candidates. This compound is of particular interest for screening against a panel of cancer cell lines, given the established antitumor properties of both triazole and naphthalimide derivatives . Furthermore, its structure makes it a valuable candidate for exploring mechanisms of action such as enzyme inhibition (e.g., kinase or chitin synthase inhibition) and DNA interaction studies . Researchers can utilize this chemical as a key intermediate for further synthetic elaboration or as a standard in bioactivity assays. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1H-1,2,4-triazol-5-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c18-12(16-13-14-8-15-17-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLWNYPTTNXDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 2: Spectroscopic Data Comparison

Compound IR Peaks (cm⁻¹) ¹H NMR Key Signals (δ ppm) HRMS [M+H]+ (Calc/Found)
N-1H-1,2,4-Triazol-3-yl-1-naphthamide* ~3290 (–NH), ~1670 (C=O) (inferred) Naphthalene H: ~7.2–8.5; Triazole H: ~8.3–8.5 Not reported
Compound 6b () 3292 (–NH), 1682 (C=O), 1504 (–NO2) 5.38 (–NCH2), 8.36 (triazole) 404.1359/404.1348
Compound 15 () –NH, C=O, –NO2 (similar ranges) Trifluoromethyl: ~7.6–7.8 Reported for analogs

*Inferred based on analogs.

  • Functional Groups : The target compound shares IR peaks for –NH and C=O with phenylacetamide derivatives (e.g., 6b), but its naphthalene moiety introduces distinct aromatic proton environments in NMR (e.g., δ 7.2–8.5) .
  • Electron-Withdrawing Effects : Nitro-substituted analogs (e.g., 6b, 6c) show enhanced bioactivity due to improved electrophilicity, suggesting that similar modifications in 1,2,4-triazoles could optimize potency .

Q & A

Q. What advanced techniques confirm intermolecular interactions in crystallographic studies?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Resolves hydrogen bonding between triazole N–H and carbonyl groups .
  • Hirshfeld surface analysis : Maps close contacts (e.g., π-π stacking between naphthalene rings) .

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